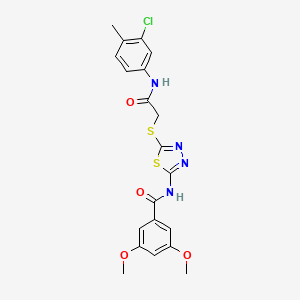
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN4O4S2 and its molecular weight is 478.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reducing inflammation in various models.
- Anticonvulsant : Showing potential in seizure control.
- Antidiabetic : Demonstrating blood glucose-lowering effects.
The presence of the thiadiazole ring enhances lipophilicity and bioavailability, allowing these compounds to interact effectively with biological targets such as DNA and proteins .
The biological activity of thiadiazole derivatives is often attributed to their ability to form hydrogen bonds and engage in π–π stacking interactions with target biomolecules. This interaction facilitates the inhibition of critical enzymes or receptors involved in disease processes . The specific compound under consideration likely exhibits similar mechanisms due to its structural components.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance:
- Compounds with the 1,3,4-thiadiazole moiety demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL for certain derivatives .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Pseudomonas aeruginosa | Varies |
Anticancer Activity
The anticancer potential is highlighted by studies showing that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:
- The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of 2-amino-thiadiazole derivatives against various pathogens. Results indicated that modifications at the amine group significantly affected antimicrobial potency .
- Cytotoxicity Against Cancer Cells : Research demonstrated that the introduction of specific substituents on the thiadiazole ring could enhance antiproliferative activity against different cancer types, including breast and liver cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiadiazole derivatives suggests that:
- The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
- Modifications on the benzamide portion can influence lipophilicity and cellular uptake.
This relationship is crucial for designing more potent derivatives with improved therapeutic profiles.
特性
IUPAC Name |
N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBJWBSDGEWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














